molecular formula C12H11NO4 B597571 Ethyl 4,7-dihydroxyquinoline-3-carboxylate CAS No. 104047-30-5

Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Cat. No.: B597571
CAS No.: 104047-30-5
M. Wt: 233.223
InChI Key: FLUZKLSNPUDHBL-UHFFFAOYSA-N
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Description

Ethyl 4,7-dihydroxyquinoline-3-carboxylate is a quinoline derivative known for its interesting chemical properties and potential applications in various fields This compound is characterized by the presence of hydroxyl groups at positions 4 and 7 on the quinoline ring, as well as an ethyl ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dihydroxyquinoline-3-carboxylate typically involves the reaction of appropriate quinoline precursors with ethyl chloroformate under controlled conditions. One common method involves the use of 4,7-dihydroxyquinoline as the starting material, which is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dihydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 4 and 7 can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The ester group at position 3 can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution may involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Carboxylic acids or substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4,7-dihydroxyquinoline-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,7-dihydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4,7-dihydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    4-Hydroxyquinoline: Lacks the ester group and has different reactivity and applications.

    7-Hydroxyquinoline: Similar to 4-hydroxyquinoline but with the hydroxyl group at a different position.

    Quinoline-3-carboxylate: Lacks the hydroxyl groups, resulting in different chemical properties and uses.

The presence of both hydroxyl groups and the ester functionality in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

ethyl 7-hydroxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-5-7(14)3-4-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZKLSNPUDHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743330
Record name Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104047-30-5
Record name Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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